N-(3-chlorophenyl)-N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]methanesulfonamide
Description
N-(3-chlorophenyl)-N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]methanesulfonamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a chlorophenyl group, a piperidine ring, and a methanesulfonamide group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-10-12-23(13-11-16)21(25)18-8-6-17(7-9-18)15-24(28(2,26)27)20-5-3-4-19(22)14-20/h3-9,14,16H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYRUIHIRIQYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]methanesulfonamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring.
Introduction of the piperidine ring: This can be achieved through nucleophilic substitution reactions.
Coupling reactions: The final step may involve coupling the chlorophenyl and piperidine intermediates with a methanesulfonamide group under specific reaction conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-chlorophenyl)-N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]methanesulfonamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Biology: Study of its biological activity and potential therapeutic effects.
Materials Science: Exploration of its properties for use in advanced materials or coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]methanesulfonamide analogs: Compounds with similar structures but different substituents.
Other sulfonamides: Compounds containing the methanesulfonamide group but with different aromatic or aliphatic groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
